molecular formula C₂₀H₃₀O₄ B1153493 n-Hexyl 4-Methylpentyl Phthalate

n-Hexyl 4-Methylpentyl Phthalate

Cat. No.: B1153493
M. Wt: 334.45
Attention: For research use only. Not for human or veterinary use.
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Description

n-Hexyl 4-Methylpentyl Phthalate is a phthalate ester compound primarily utilized as a plasticizer in the manufacture of products made from polyvinyl chloride (PVC), imparting flexibility and durability to the polymer . This high-purity grade chemical, with a specified purity of 98%, serves as a valuable reference standard and tool for scientific research . It is supplied as a powder, soluble in common organic solvents such as chloroform, dichloromethane, and DMSO, and should be stored at 2-8°C, protected from air and light to ensure stability . Phthalates like this compound are of significant toxicological interest due to their potential as endocrine disruptors . Research indicates that phthalate exposure can be associated with reproductive disorders in both males and females, affecting the hypothalamic-pituitary-gonadal (HPG) axis, altering the release of pivotal hormones, and interfering with nuclear receptors and intracellular signaling pathways crucial for reproduction . As part of this class of chemicals, it is essential for studies aimed at understanding the mechanisms of phthalate action and for monitoring their presence in the environment . This product is intended For Research Use Only (RUO) and is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

Molecular Formula

C₂₀H₃₀O₄

Molecular Weight

334.45

Synonyms

1,2-Benzenedicarboxylic Acid 1-Hexyl 2-(4-Methylpentyl) Ester;  n-Hexyl Isohexyl Phthalate; 

Origin of Product

United States

Occurrence and Distribution of N Hexyl 4 Methylpentyl Phthalate in Environmental Compartments

Detection and Concentrations in Aquatic Environments

Comprehensive searches of scientific databases and environmental reports have yielded no specific measurements for n-Hexyl 4-Methylpentyl Phthalate (B1215562) in aquatic environments. Phthalates, in general, are recognized as widespread aquatic pollutants due to their use in plastics and other consumer products, leading to their release into waterways. researchgate.netsrce.hrepa.govepa.govnih.gov However, monitoring programs have not specifically targeted or reported on this particular phthalate ester.

Surface Waters

There is no available data on the detection and concentration of n-Hexyl 4-Methylpentyl Phthalate in surface waters such as rivers, lakes, and streams. While studies have documented the presence of other phthalates, like Di-n-hexyl phthalate, in river systems, specific information for this compound is absent. nih.gov

Groundwater

Information regarding the presence of this compound in groundwater is not available in current scientific literature. General studies on phthalates indicate that groundwater can become contaminated, but specific data for this compound is lacking. epa.govnih.gov

Sediments

No studies have been found that report the concentration of this compound in aquatic sediments. Sediments can act as a sink for hydrophobic compounds like phthalates, but the extent to which this specific ester partitions to sediments is unknown.

Wastewater Treatment Plant Effluents

The presence and concentration of this compound in wastewater treatment plant effluents have not been documented. Wastewater treatment plants are a significant pathway for the introduction of phthalates into the aquatic environment, but specific monitoring data for this compound is not available. epa.govepa.gov

Presence and Distribution in Terrestrial Matrices

Similar to aquatic environments, there is a significant data gap regarding the occurrence of this compound in terrestrial ecosystems.

Agricultural Soils

No research has been identified that specifically measures the concentration of this compound in agricultural soils. The use of plastic films and certain agricultural inputs can be a source of various phthalates in these soils. nih.govconfex.comtci-thaijo.orgfrontiersin.orgbiosynce.com Studies in various regions have detected a range of phthalate esters in agricultural soils, sometimes at significant concentrations, but this compound has not been included in the lists of analyzed compounds in the reviewed literature. nih.govmdpi.com

Data Tables

Due to the absence of specific research findings, the following data tables for the occurrence and distribution of this compound in environmental compartments remain unpopulated.

Table 1: Detection of this compound in Aquatic Environments

Environmental Compartment Location/Study Concentration Range
Surface Waters Data Not Available Data Not Available
Groundwater Data Not Available Data Not Available
Sediments Data Not Available Data Not Available

Table 2: Detection of this compound in Terrestrial Matrices

Environmental Compartment Location/Study Concentration Range

Urban Soils

Data on the concentration and prevalence of this compound in urban soil environments is not available in the reviewed scientific literature.

Atmospheric Presence and Particulate Association

Information regarding the presence of this compound in the atmosphere and its association with particulate matter is not available in the reviewed scientific literature.

Sources and Environmental Release Pathways of N Hexyl 4 Methylpentyl Phthalate

Anthropogenic Contributions to Environmental Loading

The primary sources of phthalates in the environment are of human origin, stemming from their use in a vast array of consumer and industrial products.

Phthalates are not chemically bound to the polymer matrix in plastics. Consequently, they can leach or migrate out of these materials over time, leading to their release into the surrounding environment. This process can be influenced by factors such as temperature, contact with liquids and fats, and the age of the plastic material. Products that may contain phthalates and contribute to their environmental release include, but are not limited to, food packaging, toys, building materials, and medical devices.

The manufacturing of phthalates and their incorporation into products can lead to their release into the environment through industrial wastewater and atmospheric emissions. Facilities that produce or process polyvinyl chloride (PVC) and other plastics are potential point sources of phthalate (B1215562) contamination in nearby water bodies and air.

The disposal of phthalate-containing products in landfills is a significant pathway for their release into the environment. As these products degrade, phthalates can leach into the liquid that percolates through the landfill, known as leachate. This leachate can then contaminate soil and groundwater if not properly contained and treated. Studies on various landfills have consistently detected the presence of different phthalates in leachate, though specific data for n-Hexyl 4-Methylpentyl Phthalate is not available.

Secondary Environmental Transport Mechanisms

Once released into the environment, phthalates can be transported through various secondary pathways.

Soils and sediments that have been contaminated with phthalates from sources such as landfill leachate, sewage sludge application, or industrial discharge can act as secondary sources. Phthalates can leach from these contaminated media into groundwater or be carried by surface runoff into rivers and lakes.

Some phthalates can volatilize from products and contaminated surfaces into the atmosphere. These compounds can then travel long distances before being deposited back onto land and water surfaces through wet (rain and snow) and dry deposition. This atmospheric transport contributes to the widespread distribution of phthalates in the environment, even in remote areas.

Environmental Fate and Transformation Mechanisms of N Hexyl 4 Methylpentyl Phthalate

Biodegradation Pathways

The primary mechanism for the environmental removal of phthalate (B1215562) esters is biodegradation by microorganisms. This process is influenced by the chemical structure of the phthalate, particularly the length and branching of its alkyl chains, and prevailing environmental conditions. Generally, phthalates with longer and more branched chains, such as n-Hexyl 4-Methylpentyl Phthalate, exhibit lower rates of biodegradation compared to their short-chain counterparts. mst.dkresearchgate.net

The initial and most critical step in the biodegradation of phthalate esters is the enzymatic hydrolysis of the ester bonds. This reaction cleaves the parent diester into a monoester and subsequently into phthalic acid and the corresponding alcohols—in this case, n-hexanol and 4-methylpentanol. d-nb.info This initial hydrolysis is a crucial detoxification step, as the resulting phthalic acid is significantly less toxic and more amenable to further microbial degradation.

Aerobic Degradation Processes

Under aerobic conditions, the biodegradation of phthalates is a common and relatively rapid process, mediated by a diverse range of microorganisms.

Microbial Community Involvement and Strain Identification

A wide array of aerobic bacteria and fungi have been identified as capable of degrading various phthalate esters. While specific strains capable of degrading this compound have not been documented, it is highly probable that microorganisms known to degrade structurally similar long-chain and branched phthalates would also be effective.

Gram-positive bacteria, in particular, have demonstrated a broad substrate specificity, enabling them to degrade both low and high molecular weight phthalates. nih.gov Genera such as Rhodococcus, Gordonia, Nocardia, and Mycobacterium are frequently implicated in the degradation of more complex phthalates like di(2-ethylhexyl) phthalate (DEHP). nih.govnih.govuniversityofgalway.ie For instance, a halotolerant bacterial consortium dominated by Gordonia sp. and Rhodococcus sp. was shown to effectively degrade DEHP. nih.gov Similarly, Nocardia asteroides has been noted for its high degradation efficiency of DEHP. mst.dk

Gram-negative bacteria, such as those from the genus Pseudomonas, are also known to participate in phthalate degradation, although they tend to be more efficient with lower molecular weight phthalates. nih.gov Fungi, including species like Fusarium culmorum, have also been shown to effectively degrade DEHP, highlighting their potential role in the environmental breakdown of related compounds. nih.gov

Enzymatic Biotransformation Mechanisms

The aerobic biotransformation of this compound is expected to proceed through a series of enzymatic reactions, beginning with hydrolysis and followed by the degradation of the resulting aromatic ring.

The key enzymes initiating the degradation are esterases (also known as hydrolases). These enzymes catalyze the cleavage of the ester bonds. The process typically occurs in two steps:

This compound → Mono-n-hexyl phthalate or Mono-4-methylpentyl phthalate + 4-methylpentanol or n-hexanol

Monoester → Phthalic acid + remaining alcohol

The activity of these esterases can be influenced by the steric hindrance of the alkyl chains, with more complex branching potentially slowing the rate of hydrolysis. researchgate.net

Once phthalic acid is formed, it is further degraded through a central pathway involving dioxygenase enzymes. These enzymes incorporate molecular oxygen into the aromatic ring, leading to the formation of dihydroxylated intermediates such as protocatechuic acid. nih.govresearchgate.net This intermediate is then subject to ring cleavage, ultimately breaking down the aromatic structure into simpler molecules that can enter the central metabolic pathways of the microorganism, such as the Krebs cycle, leading to complete mineralization to carbon dioxide and water. nih.govnih.gov

Influence of Environmental Conditions on Aerobic Degradation Kinetics

The rate of aerobic biodegradation of phthalates is significantly influenced by several environmental factors.

Environmental FactorInfluence on Aerobic Degradation of Phthalates (Inferred for this compound)
Temperature Degradation rates generally increase with temperature up to an optimal point, typically around 30-35°C for many phthalate-degrading microbes. nih.govnih.gov Lower temperatures can significantly slow down degradation. mst.dk
pH The optimal pH for the degradation of many phthalates is near neutral (pH 6.0-8.0). nih.govnih.gov Extreme pH values can inhibit microbial growth and enzymatic activity.
Oxygen Availability Aerobic degradation is dependent on the presence of oxygen, which is required by dioxygenase enzymes for the cleavage of the phthalate aromatic ring. researchgate.net
Nutrient Availability The presence of essential nutrients such as nitrogen and phosphorus is crucial for supporting microbial growth and metabolic activity, thereby enhancing degradation rates.
Salinity High salt concentrations can be inhibitory to many microorganisms. However, halotolerant strains have been identified that can degrade phthalates in saline environments. nih.govnih.gov

Anaerobic Degradation Processes

In environments devoid of oxygen, such as in sediments and some wastewater treatment systems, the anaerobic biodegradation of phthalates can occur, albeit generally at a slower rate than aerobic degradation. dtu.dknih.gov

Anaerobic Microbial Consortia

The anaerobic degradation of phthalates is typically carried out by a consortium of microorganisms, where different species work in concert to break down the compound. This syntrophic relationship is essential for the complete mineralization of phthalates under anaerobic conditions. nih.gov

The process involves several groups of bacteria:

Hydrolytic and Fermenting Bacteria: These bacteria perform the initial hydrolysis of the phthalate ester to phthalic acid and the corresponding alcohols. The phthalic acid is then often decarboxylated to benzoate. nih.gov

Sulfate-Reducing Bacteria: In environments where sulfate (B86663) is present, these bacteria can play a significant role in the degradation of the intermediate products. nih.gov

Methanogens: In the final step of the anaerobic food chain, methanogenic archaea convert the breakdown products, such as acetate (B1210297) and hydrogen, into methane (B114726) and carbon dioxide. dtu.dknih.gov

Studies on the anaerobic degradation of phthalates have shown that while it is feasible, the process can be inhibited by the accumulation of intermediate products or the presence of other toxic substances. nih.gov The complex branched structure of this compound may pose a challenge for anaerobic consortia, potentially leading to slower degradation rates compared to simpler phthalates. researchgate.net

Rate-Limiting Factors in Anaerobic Environments

The anaerobic biodegradation of phthalates is often slower than aerobic processes, with several factors acting as rate-limiting steps. While specific studies on this compound are scarce, general principles derived from research on other phthalates can be applied.

Key rate-limiting factors in anaerobic environments include:

Bioavailability: High molecular weight phthalates like this compound exhibit very low water solubility. This poor solubility reduces their availability to anaerobic microorganisms, significantly slowing down the degradation process. The compound tends to adsorb to sediment and organic matter, further sequestering it from microbial attack.

Molecular Structure: The presence of long and branched alkyl chains can impede enzymatic hydrolysis. The initial step in anaerobic catabolism, similar to aerobic pathways, is the hydrolysis of the ester bonds. The bulkiness of the hexyl and 4-methylpentyl groups may cause steric hindrance, slowing the activity of microbial esterases or hydrolases.

Redox Conditions: The efficiency of anaerobic degradation is highly dependent on the availability of alternative electron acceptors. The process can be limited by the concentration of nitrate, sulfate, or iron (III) in the environment.

Microbial Consortia: The complete mineralization of the phthalate molecule, particularly the benzene (B151609) ring, under anaerobic conditions requires specific consortia of microorganisms. The absence or low population of requisite fermentative, acetogenic, and methanogenic bacteria can be a significant bottleneck. An oxygen-independent phthalic acid decarboxylation mechanism has been described, which generates benzoyl-CoA for further mineralization, a process reliant on specialized microbial pathways. nih.gov

Metabolite Formation during Biotransformation (Environmental Context)

The biotransformation of this compound in the environment proceeds through a stepwise degradation pathway, initiated by the cleavage of its ester bonds.

The primary degradation pathway is believed to occur as follows:

Initial Hydrolysis: The process begins with the hydrolysis of one of the two ester linkages by microbial esterases. This results in the formation of a monoester and an alcohol. Given the asymmetrical structure, two initial monoesters are possible:

Mono-n-hexyl phthalate (MHP) and 4-methyl-1-pentanol (B72827)

Mono-4-methylpentyl phthalate (MMPP) and 1-hexanol (B41254)

Secondary Hydrolysis: The remaining ester bond in the monoester is subsequently hydrolyzed, yielding phthalic acid (PA) and the corresponding alcohol. oup.com This step is common to both aerobic and anaerobic degradation pathways. oup.com

Aromatic Ring Cleavage: Phthalic acid is the central intermediate. Its subsequent degradation involves the cleavage of the aromatic ring. Under aerobic conditions, this typically proceeds via hydroxylation to form protocatechuic acid, which then enters central metabolic pathways. In anaerobic environments, the degradation of phthalic acid can occur through decarboxylation to form benzoyl-CoA, which is then further mineralized. nih.gov

The ultimate metabolites of complete biodegradation (mineralization) are carbon dioxide and water under aerobic conditions, and carbon dioxide, methane, and water under anaerobic conditions.

Molecular Chain Length Effects on Biodegradability

The molecular structure, particularly the length and branching of the alkyl side chains, is a critical determinant of a phthalate's biodegradability.

Research consistently shows an inverse relationship between the length of the alkyl chain and the rate of biodegradation. nih.gov

Low Molecular Weight Phthalates: Compounds with short, simple alkyl chains (e.g., Dimethyl Phthalate, Diethyl Phthalate) are generally degraded rapidly. nih.gov

High Molecular Weight Phthalates: Phthalates with longer alkyl chains (≥ 6 carbon atoms), such as this compound, exhibit significantly lower degradation rates. nih.govnih.gov

This effect is attributed to several factors:

Decreased Water Solubility: As the alkyl chain length increases, the hydrophobicity of the phthalate molecule increases, leading to lower water solubility and reduced bioavailability for microbial uptake. nih.gov

Steric Hindrance: Longer and more complex side chains can physically block the active sites of the esterase enzymes responsible for the initial hydrolytic cleavage, thus slowing down the primary degradation step. nih.gov The presence of a branched 4-methylpentyl group in addition to the n-hexyl group likely contributes to this steric hindrance.

The complexity of phthalate mixtures in the environment further complicates biodegradation, as microbial activities are often specific and may not be broad-spectrum enough to efficiently remove all congeners present. nih.gov

Table 1: Influence of Molecular Characteristics on Phthalate Biodegradability

Phthalate Category Example Compounds Key Characteristics General Biodegradability Rate
Low Molecular Weight (LMW) Dimethyl Phthalate (DMP), Diethyl Phthalate (DEP) Short alkyl chains, higher water solubility Fast
Medium Molecular Weight Dibutyl Phthalate (DBP) Intermediate alkyl chains Moderate
High Molecular Weight (HMW) Di(2-ethylhexyl) Phthalate (DEHP), this compound Long/branched alkyl chains, low water solubility Slow

Photodegradation Mechanisms

In addition to biodegradation, abiotic processes such as photodegradation can contribute to the transformation of this compound in sunlit environmental compartments like surface waters and atmospheric aerosols.

Direct Photolysis under Simulated Solar Irradiation

Direct photolysis occurs when a chemical absorbs light energy, leading to its decomposition. Studies on various phthalates, such as dibutyl phthalate (DBP), show that direct photolysis under UV irradiation does occur, though the rates and products can vary. frontiersin.org The process typically involves the cleavage of the carbon-carbon bond between the aromatic ring and the aliphatic chain. frontiersin.org For this compound, this would likely lead to the formation of radicals that can then react further. The UV system primarily attacks the carbon branch of the phthalate molecule. frontiersin.org

Photocatalytic Degradation under UV and UV-Vis Systems (e.g., TiO2, Bi2WO6)

The presence of semiconductor photocatalysts like Titanium dioxide (TiO₂) and Bismuth tungstate (B81510) (Bi₂WO₆) can significantly enhance the degradation of phthalates. These advanced oxidation processes generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents.

UV/TiO₂ System: This is a highly effective system for degrading a wide range of phthalates. frontiersin.org Upon UV irradiation, TiO₂ generates electron-hole pairs. The holes react with water or hydroxide (B78521) ions to produce hydroxyl radicals, which are the main oxidative species. frontiersin.org These radicals can attack both the alkyl chains and the aromatic ring of the phthalate molecule, leading to more rapid and complete degradation compared to direct photolysis. frontiersin.org

UV-Vis/Bi₂WO₆ System: Bismuth tungstate is another photocatalyst that can be activated by both UV and visible light. While it has shown strong degradation ability for some phthalates like DBP, its effectiveness can be lower for others compared to TiO₂. frontiersin.org The degradation mechanism also involves the generation of oxidizing species, but may involve direct hole oxidation to a greater extent than the TiO₂ system. frontiersin.org

For a high molecular weight phthalate like this compound, these photocatalytic systems would be expected to significantly accelerate its degradation compared to direct photolysis alone.

Identification of Photolytic and Photocatalytic Degradation Byproducts

The byproducts formed during photodegradation depend on the specific system used.

Direct Photolysis (UV only): The primary attack is on the ester side-chains. For DBP, byproducts include butyl benzoate, benzoic acid, and butyl-o-hydroxybenzoate. frontiersin.org By analogy, for this compound, one could expect the formation of hexyl benzoate, 4-methylpentyl benzoate, benzoic acid, and hydroxylated intermediates. Ring-opening byproducts are generally not observed in direct photolysis. frontiersin.org

Photocatalysis (e.g., UV/TiO₂): The powerful hydroxyl radicals attack both the side chains and the aromatic ring. This leads to a more complex mixture of byproducts. Common intermediates include hydroxylated phthalates and the corresponding monoesters. Crucially, photocatalysis can achieve the opening of the benzene ring, leading to the formation of smaller aliphatic acids and esters, indicating a more complete breakdown of the parent compound. frontiersin.org For DBP, ring-opening byproducts like butyl (2E,4E)-7-oxohepta-2,4-dienoate have been identified. frontiersin.org A similar pathway could be expected for this compound, ultimately leading to mineralization.

Table 2: Comparison of Photodegradation Systems for Phthalates (Based on DBP data)

Degradation System Primary Mechanism Key Byproduct Types Ring Opening
Direct Photolysis (UV) C-C bond cleavage at the side chain Benzoates, Hydroxybenzoates No
UV/TiO₂ Photocatalysis Hydroxyl radical (•OH) attack Hydroxylated compounds, Benzoquinones, Aliphatic esters Yes
UV-Vis/Bi₂WO₆ Photocatalysis Hydroxyl radical (•OH) attack, direct hole oxidation Hydroxylated compounds, Benzoquinones, Aliphatic esters (fewer than TiO₂) Yes

Analytical Methodologies for Environmental Assessment of N Hexyl 4 Methylpentyl Phthalate

Advanced Sample Preparation Techniques

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of phthalates from aqueous samples. researchgate.net This method is based on the differential partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. psu.edu For lipophilic compounds like phthalates, n-hexane is a commonly employed extraction solvent. psu.edunih.gov The efficiency of the extraction can be influenced by factors such as the choice of solvent, the solvent-to-sample ratio, and the number of extraction cycles. psu.edu To enhance the separation of phases and improve extraction efficiency, inorganic salts may be added to the aqueous solution. researchgate.net

A typical LLE procedure involves vigorously shaking the sample with the organic solvent, followed by separation of the organic layer containing the extracted phthalates. researchgate.net This process is often repeated multiple times to ensure quantitative recovery. psu.edu The combined organic extracts are then concentrated, often by evaporation under a stream of nitrogen, before instrumental analysis. nih.gov

Solid-Phase Extraction (SPE) and Magnetic Solid-Phase Extraction (MSPE)

Solid-Phase Extraction (SPE) is a widely adopted alternative to LLE, offering advantages such as reduced solvent consumption, higher sample throughput, and cleaner extracts. nih.gov This technique involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of an appropriate solvent.

Magnetic Solid-Phase Extraction (MSPE) is an innovative modification of SPE that utilizes magnetic nanoparticles as the sorbent. This approach simplifies the separation process, as the sorbent with the adsorbed analytes can be easily and quickly separated from the sample matrix using an external magnetic field. nih.gov A study on the determination of phthalate (B1215562) monoesters in urine samples utilized magnetic multi-walled carbon nanotubes as the sorbent. nih.gov Another research effort developed a magnetic metal-organic framework for the dispersive magnetic solid-phase extraction of five phthalate esters. nih.gov

The selection of the sorbent material is crucial for the successful implementation of SPE and MSPE. The choice depends on the physicochemical properties of the analyte and the sample matrix.

Accelerated Solvent Extraction (ASE)

Ultrasonic Extraction and Vortex-Assisted Liquid-Liquid Microextraction (VALLME)

Ultrasonic extraction utilizes the energy of ultrasonic waves to facilitate the extraction of analytes from a sample matrix. In the context of phthalate analysis, cosmetics were extracted with methanol (B129727) by ultrasonic treatment, followed by high-speed centrifugation. nih.gov

Vortex-Assisted Liquid-Liquid Microextraction (VALLME) is a miniaturized version of LLE that employs vortex mixing to enhance the dispersion of the extraction solvent within the sample, thereby increasing the surface area for mass transfer and accelerating the extraction process. epa.govwaterjournal.org This method is characterized by its simplicity, speed, and low consumption of organic solvents. epa.gov A study on the determination of five phthalate esters in liquor samples utilized hexanoic acid as the extraction solvent with vortex mixing. epa.gov Another method, vortex-assisted micro-solid-phase extraction (VA-μ-SPE), was developed for the determination of trace level phthalate esters in environmental water samples and was found to be significantly faster than conventional μ-SPE. nih.gov

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.gov It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample (either directly or in the headspace), and the analytes partition into the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov

The choice of fiber coating is critical for the selective extraction of the target analytes. For the analysis of a group of phthalate esters in vegetable oils, a polydimethylsiloxane (B3030410) (PDMS) coating with a thickness of 100 micrometers was found to be the most suitable. nih.govvscht.cz Headspace SPME (HS-SPME) is particularly useful for the analysis of volatile and semi-volatile compounds in complex matrices. nih.gov

Chromatographic and Spectrometric Detection Methods

Following sample preparation, the extracted and concentrated n-Hexyl 4-Methylpentyl Phthalate is typically analyzed using chromatographic techniques coupled with spectrometric detectors.

Gas Chromatography (GC) is the most common separation technique for the analysis of phthalates due to their volatility. nih.gov The separation is achieved on a capillary column, with the choice of stationary phase influencing the resolution of different phthalate isomers. nih.gov

Mass Spectrometry (MS) is the preferred detection method due to its high sensitivity and selectivity, which allows for the unambiguous identification and quantification of the target analyte, even in complex matrices. psu.edunih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of phthalates. psu.edunih.gov The mass spectrometer can be operated in different modes, such as full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or tandem mass spectrometry (LC-MS/MS) can also be used, particularly for less volatile phthalates or their metabolites. researchgate.netresearchgate.net LC-MS/MS offers high specificity and is commonly used for the analysis of phthalate metabolites in biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

GC-MS is the most common and powerful technique for the analysis of phthalates due to its high separation efficiency and ability to provide structural information for identification. restek.comgcms.cz For a typical analysis, a sample extract would be injected into the GC, where the compounds are separated on a capillary column (e.g., a 5-type or XLB-type column) before being detected by a mass spectrometer. restek.com The mass spectrometer would typically operate in electron ionization (EI) mode, and for quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions. researchgate.netnih.gov However, without specific studies on this compound, its characteristic mass fragments and optimal GC column and temperature program are unknown.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is another technique used for phthalate analysis. restek.com It is known for its robustness and wide linear range. While it is a suitable detector for quantifying organic compounds, it does not provide mass spectral information, making it less suitable for the unambiguous identification of unknown compounds compared to GC-MS. The analysis would follow a similar chromatographic separation as GC-MS, but detection is based on the ionization of the compound in a hydrogen flame. Specific retention time data for this compound on common GC columns with FID detection is not available.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, can also be used for the determination of phthalates, particularly for those with higher molecular weights that are less volatile. mdpi.comthermofisher.com Reversed-phase HPLC with a C18 or C8 column is a common approach. mdpi.comthermofisher.com This method is sometimes preferred to avoid the high temperatures of the GC injector port, which can cause degradation of certain analytes. However, chromatographic resolution of different phthalate isomers can be challenging. thermofisher.com No HPLC methods specifically detailing the separation and detection parameters for this compound have been documented.

Method Validation and Performance Metrics

Method validation is a critical process to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. researchgate.net This involves evaluating several key performance parameters. Due to the lack of specific methods for this compound, the following sections describe the general principles of method validation for phthalate analysis, which would need to be specifically determined for the compound .

Linearity and Calibration Curve Establishment

To perform quantitative analysis, a calibration curve is established by analyzing a series of standard solutions of known concentrations. jst.go.jpcornerstoneanalytical.com The instrument's response is then plotted against the concentration, and a linear regression is applied. For phthalate analysis using GC-MS or HPLC, calibration curves are typically prepared in the solvent used for the final sample extracts. cornerstoneanalytical.com A good linearity, often indicated by a coefficient of determination (R²) greater than 0.99, is required. jst.go.jp

Table 1: Illustrative Example of a Calibration Curve Data Structure for Phthalate Analysis

Concentration (µg/mL) Instrument Response (Area Counts)
Standard 1 Response 1
Standard 2 Response 2
Standard 3 Response 3
Standard 4 Response 4
Standard 5 Response 5

Note: This table illustrates the structure of data required. No specific data exists for this compound.

Detection Limits (LOD) and Quantification Limits (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com These are crucial metrics for environmental monitoring, where trace levels of contaminants are often of interest. For phthalates, LODs and LOQs can vary significantly depending on the sample matrix, extraction method, and analytical instrument used. mdpi.com For instance, a study determining various phthalates in water reported LODs in the range of 1–8 ng/mL and LOQs from 5–14 ng/mL using a specific microextraction and GC-MS method. mdpi.com

Table 2: Representative LOD and LOQ Values for Common Phthalates in Water Samples

Compound LOD (ng/mL) LOQ (ng/mL)
Dimethyl phthalate (DMP) 1 5
Diethyl phthalate (DEP) 2 6
Dibutyl phthalate (DBP) 1 5
Bis(2-ethylhexyl) phthalate (DEHP) 8 14

Source: Adapted from a study on the simultaneous determination of phthalates and bisphenol A. mdpi.com These values are not for this compound.

Repeatability and Accuracy Assessment (e.g., Relative Standard Deviation, Recovery Rates)

Table 3: Example of Recovery and Repeatability Data for Phthalate Analysis in a Spiked Sample

Analyte Spiked Conc. (µg/g) Measured Conc. (µg/g) Recovery (%) RSD (%) (n=5)
Phthalate A 10.0 9.8 98.0 5.5
Phthalate B 10.0 10.5 105.0 4.8
Phthalate C 10.0 9.1 91.0 7.2

Note: This table is for illustrative purposes only. No such data is available for this compound.

Environmental Regulation and Monitoring Frameworks for Phthalate Esters

International and National Regulatory Status (Environmental Concerns)

The regulation of phthalate (B1215562) esters is driven by concerns over their potential environmental persistence, bioaccumulation, and toxicity. Agencies such as the U.S. Environmental Protection Agency (USEPA) and the European Chemicals Agency (ECHA) have been at the forefront of assessing and managing the risks posed by these substances.

Listing as Priority Pollutants by Environmental Agencies

The USEPA includes several phthalates on its list of priority pollutants under the Clean Water Act. This designation triggers requirements for developing analytical test methods and setting limits for their discharge into water bodies. While n-Hexyl 4-Methylpentyl Phthalate is not individually listed, the presence of other phthalates on this list underscores the regulatory scrutiny applied to this chemical family.

Table 1: Examples of Phthalates on the USEPA Priority Pollutant List

Phthalate CompoundCAS Number
Bis(2-ethylhexyl) phthalate (DEHP)117-81-7
Di-n-butyl phthalate (DBP)84-74-2
Butyl benzyl (B1604629) phthalate (BBP)85-68-7
Diethyl phthalate (DEP)84-66-2
Dimethyl phthalate (DMP)131-11-3
Di-n-octyl phthalate (DNOP)117-84-0

In the European Union, the Water Framework Directive identifies priority substances for which environmental quality standards are set at the EU level. Similar to the USEPA's list, while this compound is not explicitly named, the inclusion of other phthalates signifies a broad regulatory concern.

Environmental Risk Assessment Frameworks

The European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a comprehensive framework for managing chemical risks. Substances of Very High Concern (SVHC), particularly those with properties that are persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB), may be placed on the Authorisation List (Annex XIV). Once a substance is on this list, its use is prohibited unless a specific authorization is granted.

A number of phthalates are included in the REACH Annex XIV list, primarily due to their reproductive toxicity. nih.govnih.gov For instance, Di-n-hexyl phthalate (DnHxP), a related compound, was added to the Authorisation List in 2020, effectively phasing out its use in the EU without special permission. cpsc.gov While this compound is not currently on the REACH Annex XIV list, its structural similarity to regulated phthalates suggests it could be a candidate for future evaluation. nih.govsigmaaldrich.comnih.gov

Table 2: Selected Phthalates on the REACH Annex XIV Authorisation List

Substance NameCAS NumberReason for InclusionSunset Date
Benzyl butyl phthalate (BBP)85-68-7Toxic for reproduction21/01/2015
Bis(2-ethylhexyl) phthalate (DEHP)117-81-7Toxic for reproduction21/02/2015
Di-n-butyl phthalate (DBP)84-74-2Toxic for reproduction21/02/2015
Diisobutyl phthalate (DIBP)84-69-5Toxic for reproduction21/02/2015
Di-n-hexyl phthalate (DnHP)84-75-3Toxic for reproduction27/02/2023

Design and Implementation of Environmental Monitoring Programs

Environmental monitoring is crucial for understanding the prevalence and impact of phthalates. These programs are often designed to assess the effectiveness of regulations and to identify emerging chemical threats.

Targeted Monitoring in Specific Environmental Compartments

Monitoring programs for phthalates typically focus on environmental media where they are likely to accumulate. This includes:

Water and Sediment: Phthalates can enter aquatic environments through wastewater effluent and industrial discharges. Monitoring in rivers, lakes, and coastal areas helps to assess the potential exposure of aquatic organisms.

Soil: Contamination of soil can occur through the application of sewage sludge, atmospheric deposition, and the degradation of plastic materials.

Biota: Measuring phthalate levels in organisms such as fish and invertebrates provides a direct indication of bioaccumulation and potential risks to the food chain.

Recent studies in Germany have detected the metabolite of Di-n-hexyl phthalate (DnHxP), mono-n-hexyl phthalate (MnHxP), in a significant portion of human samples, indicating widespread exposure. cpsc.govnih.gov This has led to further investigations into the sources of this exposure, highlighting the importance of ongoing and adaptive monitoring strategies. nih.gov

Long-Term Environmental Surveillance Strategies

Long-term surveillance is essential for tracking trends in phthalate concentrations over time and for evaluating the success of regulatory interventions. These strategies often involve:

National and Regional Surveys: Systematic collection and analysis of environmental samples from various locations over extended periods.

Human Biomonitoring: Measuring the levels of phthalates or their metabolites in human tissues (e.g., urine, blood) to assess population-level exposure. The detection of MnHxP in the German population is a prime example of the utility of this approach. cpsc.govnih.gov

Integration with Other Programs: Combining phthalate monitoring with broader environmental quality assessments to understand the cumulative impact of various pollutants.

Transport and Disposal Regulations for Environmentally Hazardous Substances

The transport and disposal of phthalates, particularly when they are classified as hazardous substances, are subject to strict regulations to prevent environmental contamination.

In the United States, the Department of Transportation (DOT) regulates the transport of hazardous materials, including certain chemicals that may be classified as environmentally hazardous. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from its generation to its final disposal.

In the European Union, the transport of dangerous goods is regulated by international agreements such as the ADR (for road transport). The Waste Framework Directive establishes the legal framework for the treatment of waste, including hazardous waste, within the EU.

For a substance like this compound, if it were to be classified as environmentally hazardous, its transport would require specific packaging, labeling, and documentation to ensure its safe handling and to provide emergency responders with critical information in the event of a spill or accident. Disposal would need to be carried out at a licensed hazardous waste facility to prevent the release of the substance into the environment.

Research Gaps and Future Directions in N Hexyl 4 Methylpentyl Phthalate Studies

Elucidation of Novel Environmental Transformation Pathways

The environmental fate of phthalates is governed by various transformation processes, including biodegradation and photodegradation. Aerobic biodegradation is a primary mechanism for the mineralization of many phthalate (B1215562) esters in the environment. researchgate.netnih.gov The process typically involves the initial hydrolysis of the diester to its monoester and the corresponding alcohol, followed by further degradation of the phthalic acid intermediate. researchgate.netnih.gov However, the rate and extent of biodegradation are highly dependent on the structure of the phthalate, particularly the length and branching of the alkyl chains. nih.gov

For n-Hexyl 4-Methylpentyl Phthalate, which possesses both a linear and a branched alkyl chain, specific transformation pathways remain unelucidated. Research is needed to identify the specific microorganisms (bacteria and fungi) capable of degrading this compound and to determine the enzymatic processes involved. Understanding the role of both linear and branched side chains in the degradation process is crucial, as branching can create steric hindrance, potentially slowing down or altering the metabolic pathway. nih.gov Furthermore, the formation and persistence of any intermediate metabolites, which could have their own toxicological profiles, need to be investigated.

Photodegradation, particularly under ultraviolet (UV) irradiation, is another potential transformation pathway for phthalates in surface waters and the atmosphere. researchgate.netnih.gov Studies on other phthalates have shown that photolysis can occur, although it may not lead to complete mineralization. nih.gov The specific photochemical reactions, quantum yields, and the identity of photoproducts for this compound are currently unknown and represent a significant research gap.

Development of Advanced and High-Throughput Analytical Techniques

The accurate detection and quantification of phthalates in various environmental matrices are essential for assessing exposure and risk. Common analytical methods for phthalates include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). cdc.govcdc.govijres.org These techniques are well-established for a range of common phthalates. epa.gov

A significant challenge in phthalate analysis is the potential for sample contamination from laboratory equipment and solvents, which can lead to inaccurate results, especially at low concentrations. cdc.govcdc.gov For this compound, there is a need to develop and validate specific and sensitive analytical methods. This includes establishing optimal extraction and clean-up procedures for different environmental media like water, soil, sediment, and air to minimize matrix interference. cdc.gov

Furthermore, the isomeric nature of many phthalates, including potentially this compound if isomers of the methylpentyl group exist, presents an analytical challenge. Advanced techniques like high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can help in the differentiation of isomers and the identification of specific metabolites. nih.govlcms.cznih.gov The development of high-throughput methods would also be beneficial for large-scale environmental monitoring programs.

Table 1: Common Analytical Techniques for Phthalate Determination

Analytical TechniqueAbbreviationCommon Detector(s)Key Advantages
Gas ChromatographyGCMass Spectrometry (MS), Electron Capture Detector (ECD), Flame Ionization Detector (FID)High resolution, well-established methods for many phthalates. cdc.govepa.gov
High-Performance Liquid ChromatographyHPLCMass Spectrometry (MS), Ultraviolet (UV) DetectorSuitable for less volatile phthalates, can reduce sample preparation steps. cdc.govijres.org
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSTandem Mass SpectrometerHigh sensitivity and selectivity, useful for complex matrices and metabolite identification. nih.govnih.gov
High-Resolution Mass SpectrometryHRMSOrbitrap, Time-of-Flight (TOF)Accurate mass measurements for isomer differentiation and identification of unknown compounds. lcms.cz

Comprehensive Assessment of Ecological Consequences across Diverse Ecosystems

The ecological effects of several widely used phthalates have been documented, with evidence of endocrine disruption and reproductive toxicity in various organisms, including fish, amphibians, and invertebrates. nih.govnih.govfrontiersin.org Phthalates can enter aquatic ecosystems through industrial and municipal wastewater discharges, agricultural runoff, and atmospheric deposition. nih.gov

For this compound, there is a complete lack of data on its ecotoxicological effects. It is crucial to conduct studies to determine its potential for bioaccumulation and biomagnification in food webs. The acute and chronic toxicity of this specific phthalate needs to be assessed across a range of representative organisms from different trophic levels in both aquatic and terrestrial ecosystems. This includes investigating potential impacts on survival, growth, reproduction, and development. Given the endocrine-disrupting potential of other phthalates, a key research focus should be on evaluating the hormonal effects of this compound. nih.gov

Differentiating Anthropogenic and Natural Sources of Environmental Presence

While the vast majority of phthalates in the environment are of anthropogenic origin, stemming from their use as plasticizers and in various consumer products, there is growing evidence that some phthalates can be naturally produced by plants, bacteria, and fungi. researchgate.net This complicates the process of source apportionment and risk assessment.

A significant research gap exists in determining whether this compound has any natural sources. If natural production is identified, it will be essential to develop methods to differentiate between these natural background levels and anthropogenic contributions. Techniques such as compound-specific stable isotope analysis (CSIA) have shown promise for tracing the sources and transformation processes of other organic contaminants and could potentially be applied to phthalates. nih.gov By analyzing the isotopic ratios of carbon, it may be possible to distinguish between phthalates from different feedstocks (e.g., petroleum-derived vs. biogenic). nih.gov

Predictive Modeling of Environmental Fate and Distribution

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for estimating the environmental fate and potential toxicity of chemicals when experimental data is scarce. nih.govfrontiersin.orgfrontiersin.org These models use the chemical structure of a compound to predict its physicochemical properties and biological activities.

For this compound, developing a specific QSAR model could provide initial estimates of its environmental behavior. This would involve calculating various molecular descriptors for the compound and using existing models for phthalates or developing new ones. Such models could predict properties like water solubility, octanol-water partition coefficient (Kow), and potential for biodegradation, which are crucial for understanding its environmental distribution and persistence. nih.gov Multimedia fate models could then use these predicted properties to simulate the partitioning of this compound between different environmental compartments such as air, water, soil, and sediment. diva-portal.orgacs.org

Q & A

Q. How can bibliometric analysis inform emerging trends in phthalate research?

  • Methodology : Tools like VOSviewer map keyword co-occurrence networks from databases (Web of Science). Recent trends highlight metabolomics and microbiome interactions as growing foci, with DEHP studies providing a framework for novel phthalates like this compound .

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